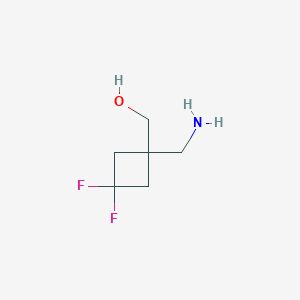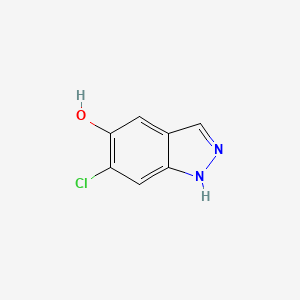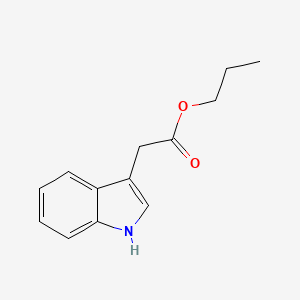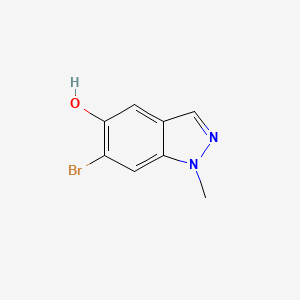
5-Bromo-2-chloro-4-methylnicotinic acid
Vue d'ensemble
Description
5-Bromo-2-chloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 . It is also known by other names such as 5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of this compound has been described in a research paper . The process involves using dimethyl terephthalate as the raw starting material. The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H5BrClNO2 . More detailed information about its structure can be found in the referenced sources .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . More detailed information about these reactions can be found in the referenced source .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 250.48 and its molecular formula of C7H5BrClNO2 .Applications De Recherche Scientifique
Electrocatalytic Synthesis of 6-Aminonicotinic Acid
A study by Gennaro et al. (2004) explored the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2, finding that a silver electrode demonstrated a significant electrocatalytic effect for the reduction of the bromo derivative, achieving fairly good yields of 6-aminonicotinic acid under mild conditions. This process represents a potential application of 5-Bromo-2-chloro-4-methylnicotinic acid in electrosynthesis, providing an efficient pathway to valuable chemical products (Gennaro et al., 2004).
Pharmaceutical Intermediates
Synthesis of SGLT2 Inhibitors
Zhang et al. (2022) discussed the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for a family of SGLT2 inhibitors under investigation for diabetes therapy. This research showcases an industrial-scale application of such compounds, emphasizing the potential for cost-effective and scalable production processes for pharmaceuticals (Zhang et al., 2022).
Radiolabeling Applications
Synthesis of Bifunctional Chelators for Technetium
Meszaros et al. (2011) investigated the synthesis of new isomers of hydrazinonicotinic acid (HYNIC), including analogs that may involve structures similar to this compound. These compounds were evaluated for their potential in radiolabeling with technetium, a critical component in nuclear medicine for diagnostic purposes. The research highlights the relevance of such compounds in developing more efficient and versatile chelators for imaging applications (Meszaros et al., 2011).
Green Chemistry
Urease Inhibitory Activity and Antioxidant Potential
A study by Zulfiqar et al. (2020) on the green synthesis of Schiff base compounds, including those related to this compound, demonstrated significant urease inhibitory activity. This research underscores the potential application of these compounds in agriculture and medicine, highlighting the importance of green chemistry approaches in synthesizing biologically active compounds (Zulfiqar et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-chloro-4-methylnicotinic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to the reduction of blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
This compound acts as an SGLT2 inhibitor . It binds to SGLT2 and inhibits the reabsorption of glucose in the kidneys. This action leads to an increase in glucose excretion through urine, thereby reducing blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal glucose reabsorption pathway in the kidneys. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When this compound inhibits sglt2, this reabsorption is reduced, leading to increased glucose excretion .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available in the search results, general properties of SGLT2 inhibitors can be considered. SGLT2 inhibitors are typically well absorbed and distributed in the body. They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The primary result of this compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2, it increases glucose excretion, thereby lowering blood glucose. This makes it a potential therapeutic agent for diabetes .
Action Environment
The action of this compound, like other SGLT2 inhibitors, can be influenced by various environmental factors. For instance, kidney function can impact the efficacy of SGLT2 inhibitors, as they rely on the kidneys to excrete glucose. Additionally, factors such as diet, exercise, and co-administration with other medications can also influence the action and efficacy of this compound .
Propriétés
IUPAC Name |
5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXDWRAWWPLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)


![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)


![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)